molecular formula C20H18F2N2O3S B2778866 ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1226440-16-9

ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate

Cat. No.: B2778866
CAS No.: 1226440-16-9
M. Wt: 404.43
InChI Key: QMYJNSIJEYGKSP-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a structurally complex imidazole derivative characterized by a 1,5-disubstituted imidazole core. Key features include:

  • A difluoromethoxy group at the 4-position of the phenyl ring attached to the imidazole nitrogen.
  • A phenyl group at the 5-position of the imidazole ring.
  • A thioacetate ester moiety (-S-CH₂-COOEt) at the 2-position of the imidazole.

The difluoromethoxy group is notable for its electron-withdrawing properties and metabolic stability, which are advantageous in agrochemical and pharmaceutical contexts . The thioacetate ester may enhance bioavailability or serve as a prodrug moiety.

Properties

IUPAC Name

ethyl 2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O3S/c1-2-26-18(25)13-28-20-23-12-17(14-6-4-3-5-7-14)24(20)15-8-10-16(11-9-15)27-19(21)22/h3-12,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYJNSIJEYGKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of appropriate precursors, followed by the introduction of the difluoromethoxy and phenyl groups. The final step involves the esterification of the thioacetate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The phenyl and difluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetate group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is characterized by its unique structure, which includes an imidazole ring and a difluoromethoxy-substituted phenyl group. This structure contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that compounds with imidazole moieties can inhibit key signaling pathways involved in tumor growth. For instance, the modulation of the Phosphoinositide 3-kinase (PI3K) pathway has been observed with similar imidazole derivatives, suggesting that this compound may exhibit comparable effects in cancer models .

Case Study: Inhibition of Tumor Growth

A study demonstrated that imidazole derivatives could significantly reduce tumor size in xenograft models. The compound was shown to downregulate anti-apoptotic proteins, leading to increased apoptosis in cancer cells . Further research is required to establish the specific mechanisms through which this compound exerts its effects.

Pharmacological Applications

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to inflammatory processes. For example, it may act as an inhibitor of lipoxygenase enzymes, which are implicated in inflammatory diseases and cancer progression .

Table: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (nM)Reference
This compoundLipoxygenase19
Similar Imidazole DerivativePI3K10

Biochemical Applications

3. Modulation of Signaling Pathways

This compound's ability to modulate key signaling pathways makes it a candidate for further exploration in therapeutic contexts. Its potential role in the MAP kinase signaling pathway indicates that it could influence cell proliferation and survival mechanisms .

Case Study: MAP Kinase Pathway Modulation

In vitro studies have shown that related compounds can upregulate or downregulate MAP kinase activity, which is critical for various cellular responses. This modulation can affect cancer cell behavior and may provide a therapeutic avenue for intervention .

Mechanism of Action

The mechanism by which ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethoxy and phenyl groups can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally analogous imidazole derivatives is presented below:

Compound Name / Structure Key Substituents Notable Properties/Activities Reference
Target Compound : Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate - 4-(Difluoromethoxy)phenyl
- 5-Phenyl
- Thioacetate ester
Hypothesized metabolic stability and pesticidal potential (based on difluoromethoxy analogs)
2-{4-[2-(2-Fluoro-5-trifluoromethyl-phenylamino)-1-methyl-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-... - Trifluoromethyl groups
- Benzoimidazole core
- Ester linkage
LC/MS m/z 609.5; potential kinase inhibition or anticancer activity
9a–9e (Benzimidazole-thiazole-triazole acetamides) - Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl)
- Triazole-thiazole
Demonstrated docking affinity (e.g., compound 9c with active site interactions)
Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine) - Difluoromethoxy group
- Pyrimidinamine core
Commercial fungicide; targets mitochondrial complex I
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole - Thiophene substituent
- 4,5-Diphenyl
Enhanced π-π stacking for receptor binding; potential antimicrobial activity
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate - Nitroimidazole core
- Hydroxypropanoate ester
Electron-deficient nitro group may enhance reactivity in prodrug systems

Biological Activity

Ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate, a compound featuring an imidazole core, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies on its biological activity, including antitumor effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Imidazole ring
  • Substituents : Difluoromethoxy group and phenyl groups
  • Functional Groups : Thioacetate

This unique structure contributes to its biological activity, influencing interactions with cellular targets.

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. Notably, one study reported that a derivative of this compound (referred to as 4f ) exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

Key Findings:

  • IC50 Values : The IC50 value for compound 4f was found to be 18.53 µM against HeLa cells, comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A549-5-FU-
SGC-7901-MTX-
HeLa18.535-FU~20
  • Selectivity Index : The selectivity index indicated that normal L-02 cells showed a tolerance 23–46 times higher than tumor cells when treated with compound 4f , suggesting a favorable therapeutic window .

The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. Specifically, it was observed that treatment with 4f led to:

  • Increased expression of pro-apoptotic protein Bax
  • Decreased expression of anti-apoptotic protein Bcl-2
  • Activation of caspase pathways, particularly caspase-3, indicating the initiation of apoptotic processes .

Case Studies

Several case studies have documented the effects of this compound in vitro:

  • HeLa Cell Line Study :
    • Treatment with 4f at a concentration of 3.24 µM resulted in a 68.2% apoptosis rate compared to 39.6% for 5-FU .
    • Western blot analyses confirmed significant changes in apoptotic marker expressions over time.
  • Comparative Analysis :
    • A comparative study indicated that the presence of different substituents on the imidazole ring significantly influenced the antitumor activity, showcasing how structural variations can modulate biological effects .

Additional Biological Activities

Beyond its antitumor potential, compounds with similar structures have demonstrated diverse biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various pathogens.
  • Anti-inflammatory Properties : Related compounds exhibit potential in reducing inflammation through modulation of cytokine production .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole ring formation via condensation of glyoxal derivatives or cycloaddition of ethyl isocyanoacetate with imidoyl chlorides. The thioester linkage is introduced by reacting the imidazole-2-thiol intermediate with ethyl bromoacetate under basic conditions (e.g., triethylamine in ethanol). Critical parameters include:
  • Temperature : Reflux (~80°C) for efficient coupling .
  • Atmosphere : Inert gas (N₂) to prevent oxidation of thiol intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high-purity isolation .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy singlet at ~δ 7.5 ppm, thioester carbonyl at ~δ 170 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The imidazole ring planarity and thioester bond geometry are critical validation metrics .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₀H₁₇F₂N₂O₃S, expected [M+H]⁺: 415.09) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • Assay selection : Prioritize targets based on structural analogs (e.g., imidazole derivatives with antimicrobial or kinase-inhibitory activity).
  • Cell lines : Use standard models like HeLa (cancer) or Gram-positive bacteria (e.g., S. aureus) for cytotoxicity/antibacterial screening .
  • Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically addressed?

  • Methodological Answer :
  • Replicate experiments : Perform triplicate assays with independent compound batches to assess batch-to-batch variability .
  • Solubility checks : Use DMSO stocks ≤0.1% to avoid solvent interference; confirm solubility via dynamic light scattering (DLS) .
  • Metabolite profiling : LC-MS to detect degradation products (e.g., oxidized thioesters) that may alter activity .

Q. What strategies are effective for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer :
  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS .
  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics with suspected targets (e.g., kinases) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .

Q. How can researchers resolve challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DMSO/water) .
  • Temperature gradients : Slow cooling from 40°C to 4°C to enhance crystal nucleation .
  • Additives : Introduce small molecules (e.g., n-octyl β-D-glucopyranoside) to stabilize crystal packing .

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) of analogs?

  • Methodological Answer :
  • QSAR modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., Hammett σ) with bioactivity .
  • Free-energy perturbation (FEP) : Simulate substituent effects (e.g., replacing difluoromethoxy with trifluoromethoxy) on binding affinity .
  • ADMET prediction : SwissADME to optimize logP (<5) and rule out hepatotoxicity risks .

Data Analysis and Validation

Q. How should researchers validate the purity of synthesized batches, especially for chiral centers?

  • Methodological Answer :
  • HPLC-DAD/ELSD : Use a C18 column (ACN/water gradient) to detect impurities >0.1%. Chiral columns (e.g., Chiralpak IA) confirm enantiomeric excess .
  • Elemental analysis : Match experimental C/H/N/S values with theoretical calculations (e.g., ±0.3% tolerance) .

Q. What statistical approaches are suitable for analyzing dose-response data in bioassays?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare multiple analogs using Tukey’s HSD to identify significant potency differences .

Comparative and Stability Studies

Q. How does the difluoromethoxy group influence reactivity compared to methoxy or trifluoromethoxy analogs?

  • Methodological Answer :
  • Electrophilic substitution : Difluoromethoxy’s electron-withdrawing effect reduces aromatic reactivity vs. methoxy, confirmed by nitration kinetics .
  • Metabolic stability : Assess via liver microsome assays; difluoromethoxy resists oxidative cleavage better than methoxy .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track thioester oxidation via FTIR .

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